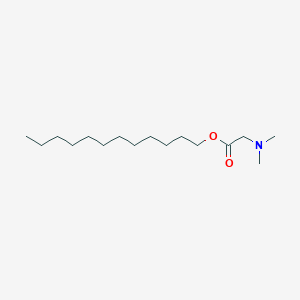
3-Phenylpropylisocyanide
Overview
Description
3-Phenylpropylisocyanide, also known as 3-isocyanopropylbenzene, is an organic compound with the molecular formula C10H11N. It is characterized by the presence of an isocyanide group (-NC) attached to a phenylpropyl chain. This compound is known for its unique reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpropylisocyanide can be synthesized through a one-pot reaction involving the formylation of an amine, followed by dehydration of the resulting formamide to produce the isocyanide. This method typically employs a dehydrating agent and a base to facilitate the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of formylation reagents and dehydrating agents under controlled conditions to ensure high yield and purity. The process may also utilize catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropylisocyanide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Reagents such as visible-light photocatalysts and oxygen sources are commonly used.
Substitution: Nucleophiles, bases, and dehydrating agents are typically employed.
Major Products:
Scientific Research Applications
3-Phenylpropylisocyanide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Phenylpropylisocyanide involves its ability to coordinate with metal ions and participate in various chemical reactions. The isocyanide group acts as a ligand, forming complexes with transition metals, which can then undergo further chemical transformations. This coordination ability is crucial in its role as a catalyst and in multicomponent reactions .
Comparison with Similar Compounds
- Phenylisocyanide
- Benzylisocyanide
- Phenethylisocyanide
Comparison: 3-Phenylpropylisocyanide is unique due to its phenylpropyl chain, which provides distinct steric and electronic properties compared to other isocyanides. This uniqueness allows it to participate in specific reactions and form complexes that other isocyanides may not readily form.
Properties
IUPAC Name |
3-isocyanopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZCHTXHCEALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370499 | |
| Record name | 3-Phenylpropylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111944-21-9 | |
| Record name | 3-Phenylpropylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B49746.png)




![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B49758.png)

